molecular formula C21H29N3O3S B2774344 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1170158-52-7

1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2774344
CAS RN: 1170158-52-7
M. Wt: 403.54
InChI Key: MEPUFWVKPBRWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study on flexible urea derivatives, including compounds structurally related to 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, found that such compounds can act as potent acetylcholinesterase inhibitors. This class of compounds was synthesized to optimize the spacer length between pharmacophoric moieties, demonstrating that a linear ethoxyethyl chain can yield compounds with inhibitory activities comparable to those with a more rigid structure. The research suggests that these flexible spacers are compatible with high inhibitory activities against acetylcholinesterase, potentially contributing to the development of treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995).

Cyclodextrin Complexation and Molecular Devices

Research into the complexation of stilbenes with cyclodextrin derivatives, including urea-linked cyclodextrins, highlights a novel application of urea compounds in forming binary complexes that can function as molecular devices. These complexes demonstrate the ability to undergo photoisomerization, indicating potential applications in the development of light-responsive materials and systems (J. Lock et al., 2004).

Urea and Thiourea Solvates: Structural Insights

A detailed investigation into the solvates of urea and thiourea with solvents like morpholine provides significant insights into the structural principles governing their formation. The study reveals differences in the hydrogen bonding patterns and packing structures between urea and thiourea solvates, which have implications for understanding and designing crystalline materials with specific properties (Christina Taouss et al., 2013).

Corrosion Inhibition by Urea Derivatives

Urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. The research indicates that certain urea compounds can significantly inhibit corrosion, suggesting their potential application as corrosion inhibitors in industrial settings. This highlights a practical application of urea derivatives in protecting metal surfaces from corrosive environments (B. Mistry et al., 2011).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-14-28-16-17)24-9-12-26-13-10-24/h4-8,14,16,20H,2-3,9-13,15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUFWVKPBRWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

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